![molecular formula C17H11FO2 B5881268 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione](/img/structure/B5881268.png)
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene ring system substituted with a fluorophenyl group, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the condensation of 1,4-naphthoquinone with a fluorophenylmethyl halide under basic conditions. This reaction typically requires a strong base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione is primarily due to its ability to interact with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt cellular processes and lead to cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler analog that lacks the fluorophenyl group but shares similar biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of dyes and pigments.
2-[(2-Fluorophenyl)methyl]-3-hydroxynaphthalene-1,4-dione: A closely related compound with additional hydroxyl functionality.
Uniqueness
The presence of the fluorophenyl group in 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione enhances its biological activity and makes it more lipophilic, which can improve its ability to penetrate cell membranes. This unique feature distinguishes it from other naphthoquinones and makes it a valuable compound for further research.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNPOUZRFAPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
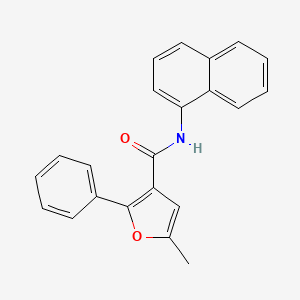
![N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine](/img/structure/B5881201.png)
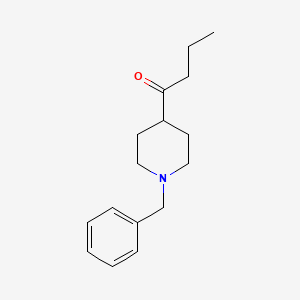
![(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5881207.png)
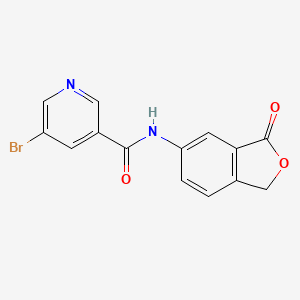
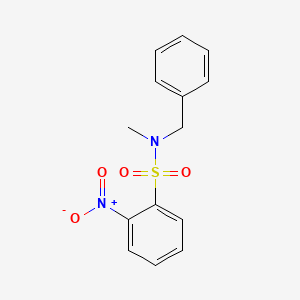
![N-tert-butyl-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B5881247.png)
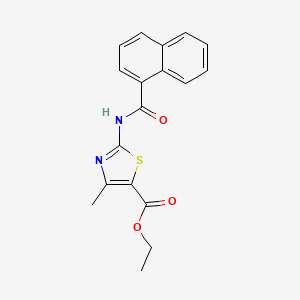
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![METHYL 2-{9-FLUORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE](/img/structure/B5881280.png)
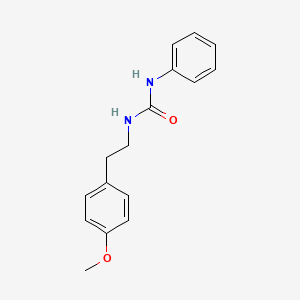
![Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5881289.png)
